(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid
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Overview
Description
(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a tert-butyl group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position of the indole ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid is not well-defined. Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions. The acetic acid moiety can be introduced via a Vilsmeier-Haack reaction followed by hydrolysis.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis followed by specific functional group modifications. The reaction conditions are optimized for high yield and purity, often using catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methoxy group at the 5-position.
Uniqueness
(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9-11(8-14(17)18)12-7-10(15(2,3)4)5-6-13(12)16-9/h5-7,16H,8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVPVXDJZMHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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